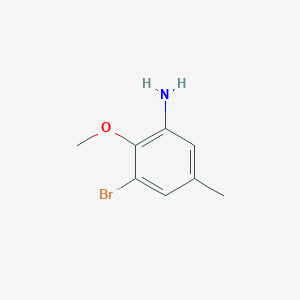
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a fluorophenoxy group attached to a benzene ring, which is further substituted with two cyano groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 4-fluorophenol with 1,2-dicyanobenzene under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-fluorophenol attacks the cyano-substituted benzene ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the cyano groups to amines or other functional groups.
Substitution: The fluorine atom and cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the study of biological systems and interactions, particularly in the development of fluorescent probes or imaging agents.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as nucleophilic substitution or electron transfer processes. These interactions can influence the behavior of biological molecules or materials, leading to desired outcomes in research or industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2-dicarbonitrile: Lacks the fluorophenoxy group, resulting in different chemical properties and reactivity.
4-Fluorophenylacetonitrile: Contains a similar fluorophenyl group but differs in the position and number of cyano groups.
3-(4-Chlorophenoxy)benzene-1,2-dicarbonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications
Uniqueness
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both the fluorophenoxy group and the dicyano-substituted benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H7FN2O |
|---|---|
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
3-(4-fluorophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H7FN2O/c15-11-4-6-12(7-5-11)18-14-3-1-2-10(8-16)13(14)9-17/h1-7H |
Clé InChI |
FVFWVXHFEWTVLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)F)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


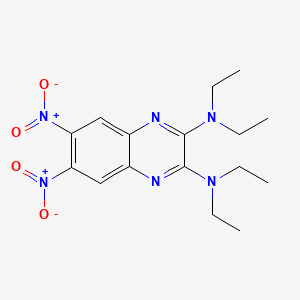
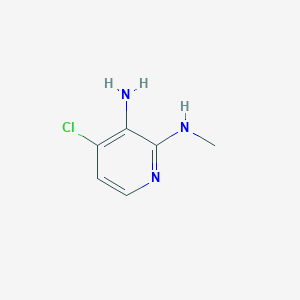
![N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12469457.png)
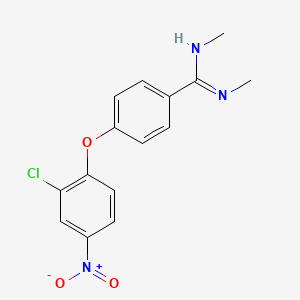

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12469475.png)
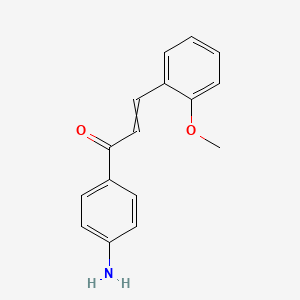

![3-{[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12469486.png)
![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469497.png)
![5-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B12469498.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B12469504.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate](/img/structure/B12469508.png)
